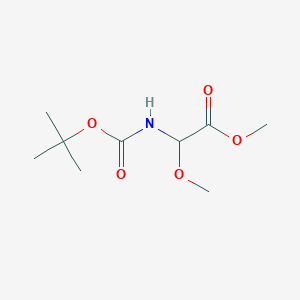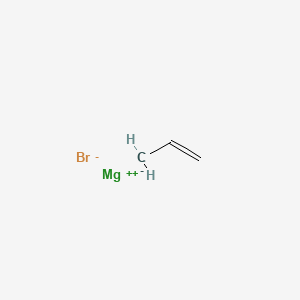
Chloromethyl 11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loteprednol etabonate is a topical corticosteroid used primarily to treat inflammatory conditions of the eye. It is marketed under various brand names, including Lotemax and Loterex . This compound was designed to minimize the side effects commonly associated with corticosteroids by being rapidly metabolized into inactive forms after exerting its therapeutic effects .
Métodos De Preparación
Loteprednol etabonate is synthesized through a series of chemical reactions. One method involves the reaction of prednisolone with ethyl chloroformate to form the 17α-ethoxycarbonyloxy derivative . This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield loteprednol etabonate . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing, ensuring high yield and purity .
Análisis De Reacciones Químicas
Loteprednol etabonate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents . For instance, hydrolysis of loteprednol etabonate in the presence of water and acid yields the corresponding carboxylic acid . Oxidation reactions can lead to the formation of various oxidized metabolites, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Loteprednol etabonate has a wide range of scientific research applications. In medicine, it is used to treat conditions such as allergic conjunctivitis, uveitis, and postoperative inflammation . In chemistry, it serves as a model compound for studying the metabolism and pharmacokinetics of corticosteroids . In biology, it is used to investigate the anti-inflammatory mechanisms of corticosteroids . Industrially, it is incorporated into various ophthalmic formulations to enhance drug delivery and efficacy .
Mecanismo De Acción
Loteprednol etabonate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells . This binding leads to the translocation of the receptor-loteprednol complex into the nucleus, where it modulates the expression of specific genes involved in the inflammatory response . The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . Additionally, loteprednol etabonate is designed to be rapidly metabolized into inactive forms, minimizing systemic side effects .
Comparación Con Compuestos Similares
Loteprednol etabonate is often compared to other corticosteroids such as prednisolone and fluorometholone . Unlike these compounds, loteprednol etabonate is designed to be a “soft drug,” meaning it is rapidly inactivated after exerting its therapeutic effects . This unique property reduces the risk of side effects such as increased intraocular pressure and cataract formation . Other similar compounds include dexamethasone and hydrocortisone, but loteprednol etabonate is preferred in ophthalmic applications due to its favorable safety profile .
Propiedades
IUPAC Name |
chloromethyl 11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVAYHNBBHPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869772 |
Source


|
| Record name | Chloromethyl 11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

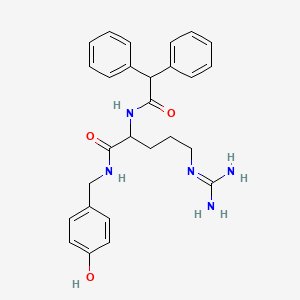
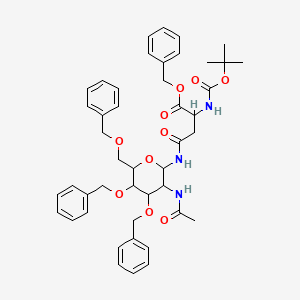
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
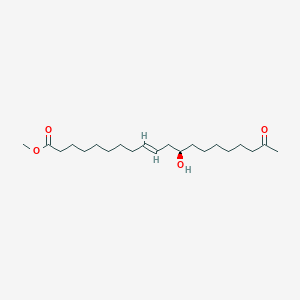
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)

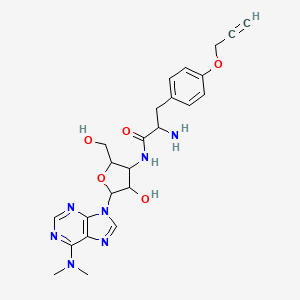

![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
